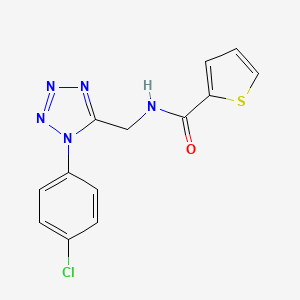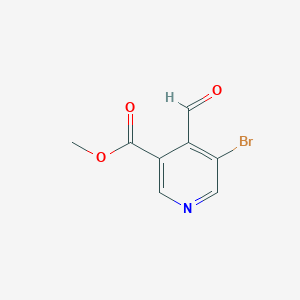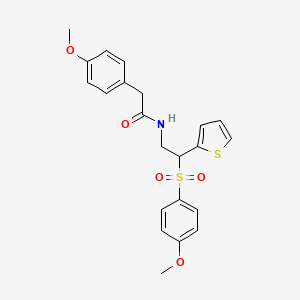
1-(2-Isobutyryl-1,2,3,4-tetrahydroisoquinolin-7-yl)-3-(thiophen-2-yl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound 1-(2-Isobutyryl-1,2,3,4-tetrahydroisoquinolin-7-yl)-3-(thiophen-2-yl)urea is a derivative of tetrahydroisoquinoline, which is a structural motif recognized for its presence in various pharmacologically active molecules. The urea functionality within this compound suggests potential biological activity, as urea derivatives are often explored for their medicinal properties. The specific substitution pattern on the tetrahydroisoquinoline and thiophene rings could be indicative of the compound's selectivity and potency in biological assays.
Synthesis Analysis
The synthesis of related 1-(isoquinolin-1-yl)ureas has been reported through a novel three-component reaction involving 2-alkynylbenzaldoxime, carbodiimide, and an electrophile such as bromine or iodine monochloride, yielding 4-haloisoquinolin-1-yl ureas . These intermediates can be further diversified through palladium-catalyzed Suzuki-Miyaura coupling reactions, which could potentially be applied to synthesize the compound by choosing appropriate starting materials and coupling partners.
Molecular Structure Analysis
The molecular structure of tetrahydroisoquinoline-derived ureas is crucial for their biological activity. Studies have shown that the urea function and the tetrahydroisoquinoline system are necessary for the activity of these compounds as TRPM8 channel receptor antagonists . The presence of specific substituents and the stereochemistry of the compound significantly affect their activity, with trans isomers being more active than cis isomers, and aryl substituents being preferred over alkyls at the isoquinoline C-1 position .
Chemical Reactions Analysis
Isoquinoline urea derivatives have been synthesized and evaluated for their inhibitory effects on enzymes such as tyrosinase . The reaction of 5-aminoisoquinoline with isocyanates or isothiocyanates leads to the formation of isoquinoline urea/thiourea derivatives, which have shown to inhibit tyrosinase enzyme activity . The most active compounds in this series have been identified through kinetic studies, revealing competitive inhibition mechanisms .
Physical and Chemical Properties Analysis
The physical and chemical properties of isoquinoline urea derivatives are influenced by their molecular structure. The electronic properties, such as HOMO-LUMO energy levels, have been calculated for selected isoquinoline urea/thiourea derivatives, providing insights into their reactivity and potential interaction with biological targets . These properties are essential for understanding the pharmacokinetic and pharmacodynamic profiles of the compounds, which are critical for their development as therapeutic agents.
Scientific Research Applications
Synthesis and Chemical Properties
Facile Synthesis Techniques : The synthesis of tetrahydroisoquinoline derivatives, including various urea and thiourea modifications, is a key area of research. Techniques involve multi-component reactions, enabling the creation of diverse molecular structures with potential pharmaceutical applications. For example, research demonstrates the efficient synthesis of isoquinoline ureas through a three-component reaction involving 2-alkynylbenzaldoxime and carbodiimide with electrophiles, leading to good yields under mild conditions (Ye, Wang, & Wu, 2011).
Chemical Rearrangements and Derivatives Formation : Studies on the rearrangement of oxazolidinone derivatives to form tetracyclic isoquinoline compounds highlight the versatility of isoquinoline frameworks in synthesizing complex structures (Roydhouse & Walton, 2007). This suggests the adaptability of the target compound in generating novel molecular entities with potential for further exploration.
Biological Activities
Antimicrobial and Enzyme Inhibition : The antimicrobial activities of tetrahydroquinoline derivatives and their reactivity towards various agents have been documented. For instance, some derivatives show antimicrobial properties, hinting at the potential utility of the compound for antimicrobial purposes (Elkholy & Morsy, 2006). Additionally, urea and thiourea derivatives of isoquinolines have been evaluated for their enzyme inhibition capabilities, particularly against tyrosinase, suggesting potential applications in treating disorders related to melanin synthesis (Genc et al., 2014).
Receptor Antagonism : Isoquinoline and quinazoline urea analogues have been identified as antagonists for human adenosine A(3) receptors, indicating the potential of the compound for receptor modulation in various therapeutic areas (van Muijlwijk-Koezen et al., 2000).
Material Science and Other Applications
- Fluorescence and Labeling : The synthesis of fluorescently labeled phosphoramidites based on isoquinoline derivatives for oligonucleotide labeling demonstrates the utility of such compounds in biochemical and diagnostic applications (Singh & Singh, 2006).
properties
IUPAC Name |
1-[2-(2-methylpropanoyl)-3,4-dihydro-1H-isoquinolin-7-yl]-3-thiophen-2-ylurea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N3O2S/c1-12(2)17(22)21-8-7-13-5-6-15(10-14(13)11-21)19-18(23)20-16-4-3-9-24-16/h3-6,9-10,12H,7-8,11H2,1-2H3,(H2,19,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VPFQJEDWLDQFEJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)N1CCC2=C(C1)C=C(C=C2)NC(=O)NC3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Isobutyryl-1,2,3,4-tetrahydroisoquinolin-7-yl)-3-(thiophen-2-yl)urea | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(2,5-dimethoxyphenyl)-2-((4-methyl-5-((2-oxobenzo[d]thiazol-3(2H)-yl)methyl)-4H-1,2,4-triazol-3-yl)thio)acetamide](/img/structure/B2505390.png)

![N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-ethyl-3-[2-methyl-4-(thiophen-2-yl)-1,3-thiazol-5-yl]propanamide](/img/structure/B2505394.png)


![2-(4-chlorophenyl)-5-(2-methoxyethyl)-3-(pyridin-4-yl)dihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(5H,6aH)-dione](/img/structure/B2505397.png)
![4-[[(9-Methylpurin-6-yl)amino]methyl]-2,3-dihydrochromen-4-ol](/img/structure/B2505400.png)
![N1-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-N2-(2,2-dimethoxyethyl)oxalamide](/img/structure/B2505402.png)
![1-allyl-4-(1-(3-(3,5-dimethylphenoxy)propyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one](/img/structure/B2505403.png)



![1-[(4-methoxy-3,5-dimethylpyridin-2-yl)methyl]-3-(3-methyl-1,2,4-oxadiazol-5-yl)pyridin-2(1H)-one](/img/structure/B2505410.png)
![N-[2-(3,3-Difluoropiperidin-1-yl)-2-oxoethyl]-N-ethylprop-2-enamide](/img/structure/B2505411.png)